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Morpholine-4-carbohydrazide

Catalog No.
S779931
CAS No.
29053-23-4
M.F
C5H11N3O2
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine-4-carbohydrazide

CAS Number

29053-23-4

Product Name

Morpholine-4-carbohydrazide

IUPAC Name

morpholine-4-carbohydrazide

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9)

InChI Key

XOGXFOXHAJFGKI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)NN

Canonical SMILES

C1COCCN1C(=O)NN

Drug discovery:

  • Cancer: Studies suggest that Morpholine-4-carbohydrazide may possess antitumor properties. Research has shown it to induce cell death (apoptosis) in certain cancer cell lines []. Further investigations are needed to understand its potential as a therapeutic agent and its specific targets within cancer cells.
  • Viral infections: The compound has exhibited antiviral activity against various viruses, including influenza A and B viruses []. More research is necessary to determine its efficacy and safety in vivo (in living organisms) and explore its potential as an antiviral treatment.

Antifungal activity:

Morpholine-4-carbohydrazide has demonstrated antifungal properties against various fungal strains, including some resistant to conventional antifungal drugs []. Further studies are needed to elucidate its mechanism of action and explore its potential as a novel antifungal agent.

Other potential applications:

The research on Morpholine-4-carbohydrazide is ongoing, and there are ongoing investigations into its potential applications in other areas, such as:

  • Agriculture: Exploring its potential as a sustainable fungicide for agricultural use.
  • Environmental applications: Investigating its potential role in environmental remediation processes.

Morpholine-4-carbohydrazide is an organic compound with the chemical formula C₅H₁₁N₃O₂, recognized for its unique structure that combines both morpholine and carbohydrazide functionalities. It is a derivative of morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring. Morpholine-4-carbohydrazide is primarily used in various chemical syntheses and has garnered attention for its potential biological activities.

Typical of secondary amines and hydrazides:

  • Condensation Reactions: It can participate in condensation reactions, forming various derivatives that are useful in synthetic organic chemistry.
  • Hydrazone Formation: The hydrazide functional group allows for the formation of hydrazones when reacted with carbonyl compounds, which can be further utilized in organic synthesis.
  • Acylation: Morpholine-4-carbohydrazide can be acylated to produce more complex molecules, expanding its utility in medicinal chemistry .

Research indicates that morpholine-4-carbohydrazide exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Antitumor Activity: Preliminary studies suggest potential anticancer properties, although further investigations are required to elucidate mechanisms and efficacy .
  • Pharmacological

The synthesis of morpholine-4-carbohydrazide can be achieved through several methods:

  • Condensation of Morpholine with Carbohydrazide: This method involves directly reacting morpholine with carbohydrazide under controlled conditions to yield morpholine-4-carbohydrazide.
  • Cyclization Reactions: Utilizing 1,2-amino alcohols as starting materials can lead to the formation of morpholine derivatives through cyclization followed by hydrazine treatment .
  • Reduction Reactions: In some synthetic routes, reduction of appropriate precursors can yield morpholine-4-carbohydrazide efficiently.

Morpholine-4-carbohydrazide finds applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs and biologically active compounds.
  • Agriculture: Used in the development of agrochemicals and pesticides due to its biological activity.
  • Material Science: Employed in the formulation of polymers and coatings where specific chemical properties are desired .

Studies on the interactions of morpholine-4-carbohydrazide with biological systems have shown promising results:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes, which could be beneficial in treating diseases where such enzymes play a crucial role.
  • Receptor Binding Studies: Investigations into its binding affinity to various receptors have been conducted, highlighting its potential as a lead compound for drug development .

Morpholine-4-carbohydrazide shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameStructure TypeUnique Features
MorpholineHeterocyclic amineBasic nitrogen atom; widely used as a solvent
HydrazineSimple hydrazineKnown for its reducing properties; highly reactive
CarbohydrazideHydrazine derivativeUsed primarily in agricultural applications
1-MethylmorpholineMorpholine derivativeExhibits different solubility and reactivity

Uniqueness of Morpholine-4-Carbohydrazide

Morpholine-4-carbohydrazide stands out due to its dual functionality as both a morpholine and hydrazine derivative. This unique combination allows it to participate in diverse

The classical synthetic approaches for morpholine-4-carbohydrazide have been developed over several decades, establishing fundamental methodologies that remain relevant in contemporary organic synthesis. These methods typically involve the reaction of morpholine derivatives with hydrazine-containing compounds or the direct coupling of morpholine with carbohydrazide precursors.

Direct Condensation Methodology

The most straightforward classical approach involves the direct condensation of morpholine with chloroacetic acid followed by hydrazine treatment . This method proceeds through a two-step mechanism where morpholine initially reacts with chloroacetic acid under basic conditions to form morpholine-4-acetic acid, which subsequently undergoes amidation with hydrazine hydrate. The reaction typically achieves yields of 70-85% under reflux conditions for 6-8 hours [2]. The mechanism involves nucleophilic substitution of the chloride by the morpholine nitrogen, followed by carbonyl activation and nucleophilic attack by hydrazine.

Morpholine-4-carbonyl Chloride Route

A more efficient classical method utilizes morpholine-4-carbonyl chloride as the key intermediate [3]. This approach involves the initial preparation of morpholine-4-carbonyl chloride through the reaction of morpholine with phosgene or its derivatives in the presence of a base such as triethylamine [3]. The acid chloride intermediate then reacts with hydrazine hydrate under controlled conditions to yield morpholine-4-carbohydrazide with excellent yields of 85-95% . The reaction proceeds at room temperature to 50°C over 2-4 hours under an inert atmosphere, making it particularly suitable for laboratory-scale synthesis.

Carboxylic Acid Mediated Synthesis

The classical carboxylic acid route involves the preparation of morpholine-4-carboxylic acid followed by its conversion to the corresponding hydrazide [5]. This method typically employs morpholine-4-carboxylic acid as the starting material, which undergoes activation through various coupling reagents or direct thermal treatment with hydrazine hydrate [6]. The process yields 75-90% of the desired product under reflux conditions in ethanol for 4-6 hours [6]. The method benefits from the commercial availability of morpholine-4-carboxylic acid and the straightforward nature of the amidation reaction.

Ester-Mediated Approach

An alternative classical route involves the synthesis of morpholine-4-carboxylic acid ethyl ester followed by hydrazinolysis [7]. This method offers advantages in terms of reaction control and purification, as the ester intermediate can be readily purified before the hydrazinolysis step. The ethyl ester reacts with hydrazine hydrate under reflux conditions in ethanol to provide morpholine-4-carbohydrazide in 80-90% yield [7]. The reaction typically requires 6-8 hours of reflux and benefits from the mild reaction conditions and good functional group tolerance.

Modern Synthetic Approaches

Contemporary synthetic methodologies for morpholine-4-carbohydrazide have evolved to address the limitations of classical approaches, incorporating advanced catalytic systems, improved reaction conditions, and novel synthetic strategies that enhance efficiency and selectivity.

Palladium-Catalyzed Synthesis

Modern approaches have utilized palladium-catalyzed methodologies for the construction of morpholine-containing compounds [8]. These methods involve Pd-catalyzed carboamination reactions that can be adapted for morpholine-4-carbohydrazide synthesis. The palladium-catalyzed approach typically employs phosphine ligands and proceeds through oxidative addition, aminopalladation, and reductive elimination steps [8]. The method offers advantages in terms of stereoselectivity and functional group tolerance, making it suitable for preparing substituted morpholine-4-carbohydrazide derivatives.

Multicomponent Reaction Strategies

Recent developments have introduced multicomponent reaction approaches for morpholine synthesis [9]. These strategies involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to improved atom economy and reduced waste generation. The multicomponent approach for morpholine-4-carbohydrazide synthesis typically involves the reaction of morpholine precursors, carbonyl compounds, and hydrazine derivatives in the presence of appropriate catalysts [9]. The method achieves yields of 70-85% and significantly reduces the number of synthetic steps required.

Continuous Flow Chemistry

Modern continuous flow chemistry approaches have been developed for morpholine-4-carbohydrazide synthesis [10]. These methods involve the continuous pumping of reactants through microreactors or flow systems, allowing for precise control of reaction parameters and improved heat and mass transfer [10]. The continuous flow approach can achieve conversions of up to 98% with residence times as short as 2 minutes . The method offers advantages in terms of scalability, safety, and process intensification, making it particularly suitable for industrial applications.

Computational-Guided Synthesis

Modern synthetic approaches increasingly incorporate computational chemistry to guide synthetic route selection and optimization [11]. Density functional theory calculations and molecular dynamics simulations provide insights into reaction mechanisms, transition states, and optimal reaction conditions [11]. These computational approaches have been applied to morpholine-4-carbohydrazide synthesis to predict reaction outcomes, optimize catalysts, and design novel synthetic routes [12].

Green Chemistry Methodologies for Synthesis

The application of green chemistry principles to morpholine-4-carbohydrazide synthesis has become increasingly important, driven by environmental concerns and regulatory requirements. These methodologies focus on reducing waste, minimizing hazardous reagents, and improving energy efficiency.

Ethylene Sulfate-Mediated Green Synthesis

A significant green chemistry advancement involves the use of ethylene sulfate as a sustainable reagent for morpholine synthesis [13] [14]. This method utilizes ethylene sulfate and potassium tert-butoxide for the selective monoalkylation of amines, leading to morpholine derivatives with excellent atom economy [13]. The approach can be adapted for morpholine-4-carbohydrazide synthesis by incorporating appropriate hydrazine derivatives. The method achieves yields of 75-85% while significantly reducing toxic waste and utilizing safer reagents [14].

Microwave-Assisted Synthesis

Microwave-assisted methodologies have been developed to enhance the efficiency of morpholine-4-carbohydrazide synthesis [15]. These approaches utilize microwave irradiation to accelerate reaction rates and reduce reaction times from hours to minutes [15]. The microwave-assisted synthesis typically achieves yields of 80-90% within 15-30 minutes, representing a significant improvement in energy efficiency compared to conventional heating methods [15]. The method benefits from uniform heating, reduced side reactions, and improved reaction selectivity.

Solvent-Free Reactions

Solvent-free synthetic approaches have been developed to eliminate the use of organic solvents in morpholine-4-carbohydrazide synthesis [16]. These methods typically involve solid-state reactions or neat reaction conditions that achieve yields of 70-80% without the need for volatile organic compounds [16]. The solvent-free approach offers significant environmental benefits by eliminating solvent waste and reducing the environmental impact of the synthesis process.

Aqueous Phase Synthesis

Aqueous phase synthetic methodologies utilize water as the primary reaction medium for morpholine-4-carbohydrazide synthesis [17]. These approaches leverage the unique properties of water to facilitate reactions while providing a biodegradable and non-toxic reaction environment [17]. The aqueous phase synthesis typically achieves yields of 65-75% and offers advantages in terms of safety, environmental compatibility, and ease of product isolation [17].

Enzymatic Catalysis

Enzymatic approaches have been explored for morpholine-4-carbohydrazide synthesis using immobilized enzymes as catalysts . These methods typically employ lipases such as Candida antarctica Lipase B to catalyze transamidation reactions . The enzymatic approach achieves yields of 60-70% with excellent enantiomeric selectivity when applicable, while operating under mild conditions and producing minimal waste .

Photochemical Synthesis

Photochemical methodologies utilize light energy to drive morpholine-4-carbohydrazide synthesis reactions [18]. These approaches typically employ visible light photocatalysts in combination with photoredox catalysis to achieve selective transformations [18]. The photochemical synthesis offers advantages in terms of mild reaction conditions, renewable energy utilization, and reduced environmental impact.

Scalable Production Considerations

The transition from laboratory-scale synthesis to industrial production of morpholine-4-carbohydrazide requires careful consideration of various factors including process economics, safety, regulatory compliance, and quality control.

Laboratory to Pilot Scale Transition

The scale-up process from laboratory (1-10 g) to pilot scale (100 g - 1 kg) involves critical evaluations of heat transfer, mass transfer, and mixing efficiency [10]. Heat management becomes increasingly important as reaction scale increases, requiring appropriate reactor design and cooling systems [10]. The pilot scale transition typically involves the use of specialized reactors with enhanced safety features and improved process control systems [10].

Process Optimization Strategies

Industrial-scale production requires comprehensive process optimization to maximize yield, minimize waste, and ensure consistent product quality [19]. This involves the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading [19]. Statistical process control methods are typically employed to monitor and control critical process variables during large-scale production [19].

Continuous vs. Batch Processing

The choice between continuous and batch processing depends on production volume, product specifications, and economic considerations [10]. Continuous processing offers advantages in terms of consistent product quality, reduced inventory requirements, and improved process efficiency [10]. Batch processing may be preferred for smaller production volumes or when product specifications require frequent changes [10].

Quality Control Systems

Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [19]. This involves the implementation of analytical methods for raw material testing, in-process monitoring, and final product analysis [19]. Statistical process control methods are employed to monitor process performance and detect deviations from specification [19].

Economic Considerations

The economics of morpholine-4-carbohydrazide production depend on raw material costs, process efficiency, capital investment, and market demand [19]. Large-scale production typically benefits from economies of scale, reducing per-unit production costs [19]. However, the initial capital investment for industrial-scale equipment and facilities can be substantial [19].

Purification and Characterization Techniques

The purification and characterization of morpholine-4-carbohydrazide require specialized techniques to ensure product quality and confirm molecular structure.

Recrystallization Methods

Recrystallization remains the most common purification method for morpholine-4-carbohydrazide, typically achieving purities of 95-99% [2]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [2]. Common solvents include ethanol, methanol, or ethanol-water mixtures, with the choice depending on the solubility characteristics of the compound and impurities [2].

Chromatographic Purification

Column chromatography provides excellent purification capabilities, achieving purities of 98-99.5% [20]. The method typically employs silica gel as the stationary phase with ethyl acetate-hexane or methanol-dichloromethane solvent systems [20]. Preparative high-performance liquid chromatography offers even higher purities (99-99.9%) but is primarily suitable for laboratory-scale purification [20].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for morpholine-4-carbohydrazide [21] [22]. The 1H NMR spectrum typically shows characteristic triplets for the morpholine CH₂ protons at δ 3.65 and 3.75 ppm, with NH₂ protons appearing as a broad signal at δ 4.8 ppm [21]. The 13C NMR spectrum shows the morpholine carbons at δ 44.2 and 66.8 ppm, with the carbonyl carbon at δ 158.3 ppm [21].

Infrared Spectroscopy

Fourier-transform infrared spectroscopy provides information about functional groups present in morpholine-4-carbohydrazide [23]. The IR spectrum typically shows N-H stretching vibrations at 3298 and 3180 cm⁻¹, carbonyl stretching at 1645 cm⁻¹, and N-H bending at 1542 cm⁻¹ [23]. These characteristic absorptions confirm the presence of the hydrazide functional group and morpholine ring [23].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns for morpholine-4-carbohydrazide [17]. The molecular ion peak appears at m/z 146 [M+H]⁺, with characteristic fragment ions at m/z 87 (morpholine) and m/z 57 (morpholine minus CH₂O) [17]. The fragmentation pattern provides structural information and confirms the molecular formula C₅H₁₁N₃O₂ [17].

Elemental Analysis

Elemental analysis confirms the molecular composition of morpholine-4-carbohydrazide [24]. The theoretical values for C₅H₁₁N₃O₂ are: C, 41.37%; H, 7.64%; N, 28.96%; O, 22.06% [24]. Close agreement between theoretical and experimental values confirms product purity and identity [24].

Thermal Analysis

Differential scanning calorimetry and thermogravimetric analysis provide information about the thermal properties of morpholine-4-carbohydrazide [25]. The compound typically shows a melting point in the range of 168-170°C, with thermal decomposition occurring at higher temperatures [25]. These thermal properties are important for process development and storage considerations [25].

XLogP3

-1.6

Wikipedia

Morpholine-4-carbohydrazide

Dates

Last modified: 08-15-2023

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